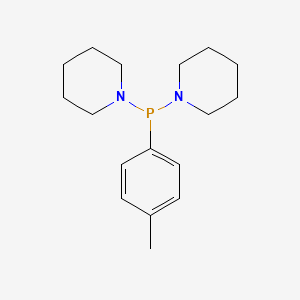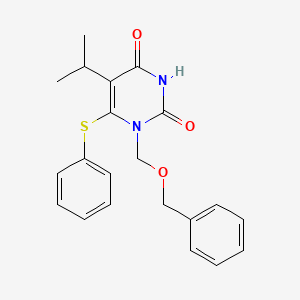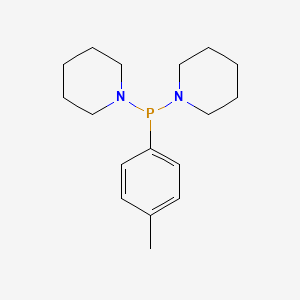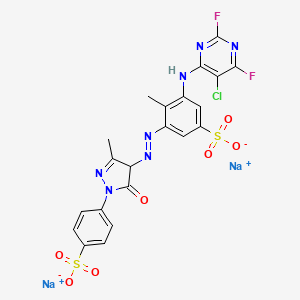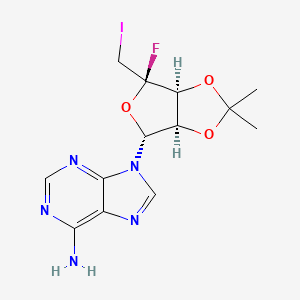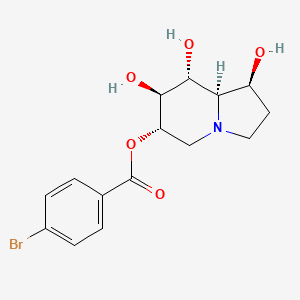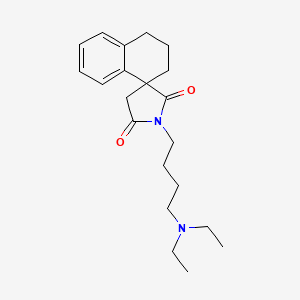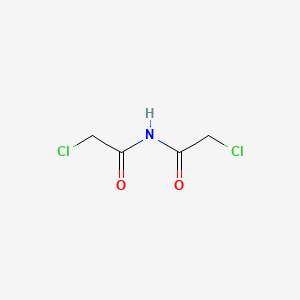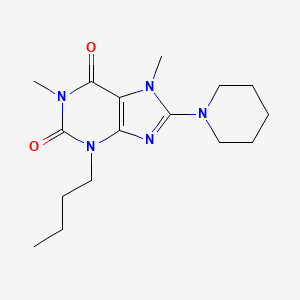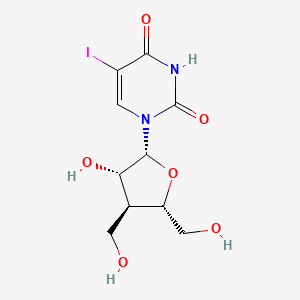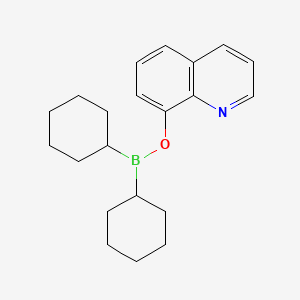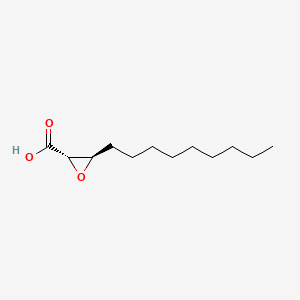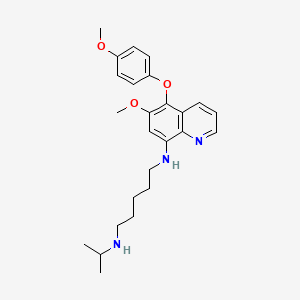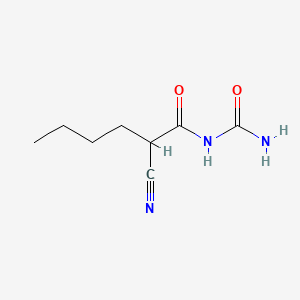
N-(2-Cyanohexanoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanohexanoyl)urea is a chemical compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanohexanoyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of toxic reagents and solvents. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanohexanoyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano and urea moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products. Similarly, reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
N-(2-Cyanohexanoyl)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other important chemicals. In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, this compound is explored for its potential therapeutic applications, such as drug development. Additionally, the compound finds use in various industrial applications, including the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-Cyanohexanoyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. For example, in biological systems, this compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds: N-(2-Cyanohexanoyl)urea can be compared with other N-substituted ureas, such as N-(2-Cyanoethyl)urea and N-(2-Cyanobenzoyl)urea. These compounds share similar structural features but differ in their specific substituents.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the cyano and hexanoyl groups. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5442-53-5 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-carbamoyl-2-cyanohexanamide |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6(5-9)7(12)11-8(10)13/h6H,2-4H2,1H3,(H3,10,11,12,13) |
InChI Key |
HURIVQHDHYOSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


